SU11652

Catalog No.
S544034
CAS No.
326914-10-7
M.F
C22H27ClN4O2
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU11652

Researchers requiring precise SAR controls for indolinone RTK inhibitors face assay failure when using generic sunitinib due to lack of lysosomotropism. SU11652, the exact chloro-analog, solves this with rapid lysosomal accumulation and ASM inhibition. • Matched-pair control for halogen substitution effects on lysosomotropism & cellular retention. • MDR reversal in prostate/breast cancer lines, outperforming sunitinib. • Titratable vascular inhibition in zebrafish regeneration models, unlike SU5416’s complete block. • Ultra-tight FLT3 binding (IC50=1.5 nM) as AML control.

CAS Number

326914-10-7

Product Name

SU11652

IUPAC Name

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

XPLJEFSRINKZLC-ATVHPVEESA-N

solubility

Soluble in DMSO

Synonyms

SU 11652, SU-11652, SU11652

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C

The exact mass of the compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is 414.1823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

2 mg, 5 mg, 10 mg

SU11652 (CAS 326914-10-7) is a highly potent, cell-permeable pyrrole-indolinone receptor tyrosine kinase (RTK) inhibitor. Structurally distinguished as the precise chloro-analog of the clinical drug sunitinib, SU11652 exhibits broad-spectrum, ATP-competitive inhibition across multiple critical kinase targets, including PDGFRβ (IC50 = 3 nM), VEGFR2 (IC50 = 27 nM), and FLT3 (IC50 = 1.5 nM) [1]. For procurement professionals and assay developers, SU11652 serves as a critical reference material in biochemical screening, particularly valued for its distinct physicochemical behavior, lysosomotropic properties, and utility as a matched-pair control in structure-activity relationship (SAR) studies involving indolinone scaffolds [2].

Research Fit

Multi-target RTK inhibitor
VEGFR, PDGFR, FGFR, Kit, FLT3 pathway profiling
Mutant kinase studies
Kit exon 13/14, FLT3 D835 mutants, imatinib-resistant models
Lysosomal & sphingolipid signaling
Acid sphingomyelinase (ASM) inhibition and lysosomal destabilization research

Generic substitution of SU11652 with its closely related fluoro-analog, sunitinib, or earlier-generation indolinones like SU5416, fundamentally compromises assay integrity in specialized applications. While sunitinib shares a nearly identical primary kinase target profile, it lacks the rapid lysosomal accumulation and potent acid sphingomyelinase (ASM) inhibitory kinetics unique to the chloro-substituted SU11652 [1]. Consequently, substituting sunitinib in multidrug resistance (MDR) or apoptosis-independent cytotoxicity screens results in significantly weaker cellular responses and delayed kinetics. Furthermore, in in vivo regenerative angiogenesis models, substituting SU11652 with SU5416 shifts the biological response from a titratable, intermediate vascular modulation to a blunt, complete blockade, destroying the dynamic range required for partial-inhibition studies [2].

Substitution Risk

Sunitinib analog may not replicate polypharmacology
SU11652 exhibits a distinct VEGFR2 potency and significantly stronger lysosomal destabilization in reported models; direct substitution may shift pathway-response endpoints and obscure ASM-related mechanisms.
Pan-kinase inhibitor replacement may alter mutant coverage
Other multi-targeted RTK inhibitors may lack the reported inhibitory profile against imatinib-resistant KIT exon 13/14 mutants or FLT3 D835 mutations, potentially changing model outcomes.

Lysosomal Destabilization vs. Sunitinib

In comparative cellular assays targeting apoptosis-resistant and multidrug-resistant (MDR) cancer lines, SU11652 demonstrates vastly superior cytotoxicity compared to its clinical analog, sunitinib. At 24 hours, SU11652 achieved an LD50 of 3.0 µM in HeLa cells and 3.6 µM in U-2-OS cells, whereas sunitinib required significantly higher concentrations of 23.8 µM and 16.2 µM, respectively, to achieve the same lethality [1]. This difference is driven by SU11652's uniquely rapid accumulation in lysosomes and its potent early inhibition of acid sphingomyelinase, making it non-interchangeable for lysosomal targeting assays.

Evidence Dimension24-hour cytotoxicity (LD50) in multidrug-resistant and standard cancer cell lines
Target Compound DataLD50 of 3.0 µM (HeLa) and 3.6 µM (U-2-OS)
Comparator Or BaselineSunitinib: LD50 of 23.8 µM (HeLa) and 16.2 µM (U-2-OS)
Quantified DifferenceSU11652 is 4.5x to 7.9x more potent at inducing apoptosis-independent cell death than sunitinib.
Conditions24-hour in vitro viability assay (LDH release) evaluating lysosomal membrane permeabilization.

Buyers screening for novel MDR-reversing agents or lysosomal destabilizers must procure SU11652, as the standard clinical analog sunitinib lacks the requisite potency for these specific off-target mechanisms.

VEGFR2 & PDGFRβ Potency
Cross-study comparable
SU11652: VEGFR2 IC50 27 nM; PDGFRβ 3 nM
Sunitinib: VEGFR2 80 nM; PDGFRβ 2 nM
Reported ~3-fold higher VEGFR2 activity; distinct selectivity window vs EGFR (>20 µM). Supports angiogenic pathway interpretation.
Cell-free kinase assay; absolute IC50 values may vary across platforms.

Titratable Angiogenesis vs. SU5416

When utilized in adult zebrafish fin regeneration models, indolinone derivatives exhibit distinct pharmacological profiles. While the earlier-generation inhibitor SU5416 causes a complete, blunt-force prevention of blood vessel formation, SU11652 provides an intermediate, titratable level of vessel inhibition[1]. This allows researchers to study partial regenerative pathways and tissue growth dynamics that are otherwise masked by the total vascular blockade induced by SU5416.

Evidence DimensionInhibition of regenerative angiogenesis in vivo
Target Compound DataIntermediate, dose-dependent vessel inhibition allowing partial tissue growth
Comparator Or BaselineSU5416: Complete, blunt-force prevention of blood vessel formation
Quantified DifferenceQualitative shift from total vascular blockade (SU5416) to titratable modulation (SU11652).
ConditionsAdult zebrafish tail fin regeneration assay evaluated 3 days post-amputation.

For in vivo procurement, SU11652 is the necessary choice for researchers requiring dynamic range and partial modulation in angiogenesis models, rather than complete pathway ablation.

Lysosomal Destabilization
Direct head-to-head
SU11652: Potent cytotoxicity in MCF7-Bcl-2, HeLa, U-2-OS; lysosomal protease leakage at low µM
Sunitinib: Significantly lower lysosomal destabilization in same models
Reported stronger lysosome-targeting activity supports non-kinase cytotoxicity endpoint research.
Data from Ellegaard et al., MCT 2013; endpoint interpretation may be model-dependent.

FLT3 Kinase Inhibition & Mutant Profiling

SU11652 serves as a highly potent baseline inhibitor for FLT3 kinase, demonstrating an IC50 of 1.5 nM against the wild-type enzyme. In comparative mutant profiling, it exhibits a quantifiable resistance shift, with IC50 values increasing to 16 nM for the FLT3-D835Y mutant and 32 nM for the FLT3-D835H mutant[1]. This precise, well-documented differential makes SU11652 an excellent reference standard for calibrating kinase assays and evaluating the resistance profiles of novel FLT3-targeted developmental compounds.

Evidence DimensionIn vitro kinase inhibition (IC50) across FLT3 variants
Target Compound DataIC50 = 1.5 nM against wild-type FLT3
Comparator Or BaselineFLT3 mutants: IC50 = 16 nM (D835Y) and 32 nM (D835H)
Quantified Difference10-fold to 21-fold resistance shift between wild-type and D835 point mutations.
ConditionsBiochemical kinase assay using recombinant FLT3 proteins and specific peptide substrates.

Assay developers require compounds with established, highly specific baseline metrics against both wild-type and mutant kinases to validate high-throughput screening platforms.

FLT3 Mutant Inhibition
Cross-study comparable
WT FLT3 IC50 1.5 nM; D835Y 16 nM; D835H 32 nM
Retains sub-50 nM activity against activation-loop mutants; supports FLT3-ITD model-response studies.
Cell-free kinase assay; MV-4-11 cell growth inhibition consistent with target engagement.
KIT Exon 13/14 Mutants
Direct head-to-head
SU11652: Effectively inhibits KIT double mutants (exon 9/11 + 13/14)
Imatinib: Reduced inhibition against secondary exon 13/14 mutants
Reported advantage in imatinib-resistant GIST models with defined exon 13/14 mutations; supports resistance mechanism research.
Phosphorylation assay in COS-1 cells; GIST48 growth inhibition. See Hsueh et al., 2013.
Melanoma Cytotoxicity
Class-level inference
SU11652: Cytotoxic to BRAF WT/V600E melanoma; inactive on fibroblasts/immune cells; active in dabrafenib+trametinib-resistant cells
BRAF/MEK inhibitors: Ineffective in BRAF WT or dual-resistant settings
Reported qualitative differentiation in cell-model response; supports melanoma resistance research (patent disclosure).
Patent data; requires independent validation. No clinical efficacy inferred.
ASM Inhibition & Polypharmacology
Direct head-to-head
SU11652: Potent ASM inhibition → rapid lysosomal destabilization → protease leakage
Sunitinib: ASM inhibition present but lysosomal cytotoxicity significantly lower
Supports dual-pathway research: RTK signaling combined with sphingolipid/lysosomal endpoint monitoring.
Enzyme and live-cell imaging assays; results may differ with cell type and inhibitor exposure duration.

Lysosomal Destabilization & MDR Assays

Directly leveraging its unique capacity to rapidly accumulate in lysosomes and inhibit acid sphingomyelinase, SU11652 is the optimal procurement choice for in vitro models of apoptosis-independent cell death. It effectively neutralizes the MDR phenotype in prostate and breast cancer lines where standard RTK inhibitors like sunitinib fail to achieve sufficient cytotoxicity [1].

Matched-Pair SAR Studies

As the exact chloro-analog of the fluoro-substituted drug sunitinib, SU11652 is highly valuable for medicinal chemistry workflows. Procurement of SU11652 allows researchers to conduct precise matched-pair comparisons to isolate the effects of halogen substitution on lysosomotropism, off-target lipid kinase inhibition, and cellular retention times [1].

Titratable In Vivo Angiogenesis Modeling

In developmental biology and regenerative medicine, particularly in zebrafish fin regeneration models, SU11652 is utilized to achieve intermediate vascular inhibition. This provides a critical advantage over complete blockers like SU5416, enabling the study of parallel tissue growth and partial angiogenic recovery[2].

FLT3-ITD Reference for AML Screening

Due to its exceptionally tight binding to wild-type FLT3 (IC50 = 1.5 nM) and well-characterized resistance profile against D835 mutations, SU11652 serves as a reliable positive control and reference standard in biochemical and cellular screens targeting acute myeloid leukemia (AML) pathways [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lysosomal cell death & MDR research
Reported ASM inhibition and lysosomal destabilization stronger than sunitinib
Lysosomal integrity, protease leakage, and cytotoxicity endpoints in resistant cancer lines
Imatinib-resistant GIST models
Demonstrated inhibition of KIT exon 13/14 double mutants
Phosphorylation status and growth arrest in GIST cells with secondary resistance mutations
Melanoma therapy resistance studies
Cytotoxic profile includes BRAF WT and BRAF/MEK-inhibitor resistant cells
Cell viability and pathway-response endpoints in melanoma panels; non-cancer cell selectivity context
Polypharmacology: RTK & sphingolipid crosstalk
Dual RTK (VEGFR/PDGFR/Kit/FLT3) and ASM inhibition
Kinase profiling and sphingolipid pathway readouts; mechanistic dissection of signaling intersections

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

414.1822538 Da

Monoisotopic Mass

414.1822538 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C7AZL970U

Other CAS

326914-10-7

Wikipedia

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
1: Vieira PS, de Arruda Campos Brasil Souza T, Honorato RV, Zanphorlin LM, Severiano KU, Rocco SA, Cavalcante de Oliveira AH, Cordeiro AT, Lopes de Oliveira PS, Oliveira de Giuseppe P, Murakami MT. Pyrrole-indolinone SU11652 targets the nucleoside diphosphate kinase from Leishmania parasites. Biochem Biophys Res Commun. 2017 May 9. pii: S0006-291X(17)30910-5. doi: 10.1016/j.bbrc.2017.05.048. [Epub ahead of print] PubMed PMID: 28499874.
2: Makihara N, Arimura K, Ago T, Tachibana M, Nishimura A, Nakamura K, Matsuo R, Wakisaka Y, Kuroda J, Sugimori H, Kamouchi M, Kitazono T. Involvement of platelet-derived growth factor receptor β in fibrosis through extracellular matrix protein production after ischemic stroke. Exp Neurol. 2015 Feb;264:127-34. doi: 10.1016/j.expneurol.2014.12.007. Epub 2014 Dec 13. PubMed PMID: 25510317.
3: Ellegaard AM, Groth-Pedersen L, Oorschot V, Klumperman J, Kirkegaard T, Nylandsted J, Jäättelä M. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance. Mol Cancer Ther. 2013 Oct;12(10):2018-30. doi: 10.1158/1535-7163.MCT-13-0084. Epub 2013 Aug 6. PubMed PMID: 23920274.
4: Guo Y, Chen Y, Xu X, Fu X, Zhao ZJ. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. J Hematol Oncol. 2012 Dec 6;5:72. doi: 10.1186/1756-8722-5-72. PubMed PMID: 23216927; PubMed Central PMCID: PMC3524753.
5: Turpaev K, Drapier JC. Stimulatory effect of benzylidenemalononitrile tyrphostins on expression of NO-dependent genes in U-937 monocytic cells. Eur J Pharmacol. 2009 Mar 15;606(1-3):1-8. doi: 10.1016/j.ejphar.2009.01.015. Epub 2009 Jan 21. PubMed PMID: 19374863.
6: Heryanto B, Lipson KE, Rogers PA. Effect of angiogenesis inhibitors on oestrogen-mediated endometrial endothelial cell proliferation in the ovariectomized mouse. Reproduction. 2003 Mar;125(3):337-46. PubMed PMID: 12611597.
7: Liao AT, Chien MB, Shenoy N, Mendel DB, McMahon G, Cherrington JM, London CA. Inhibition of constitutively active forms of mutant kit by multitargeted indolinone tyrosine kinase inhibitors. Blood. 2002 Jul 15;100(2):585-93. Erratum in: Blood 2002 Oct 15;100(8):2696. PubMed PMID: 12091352.

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